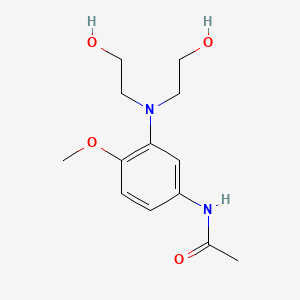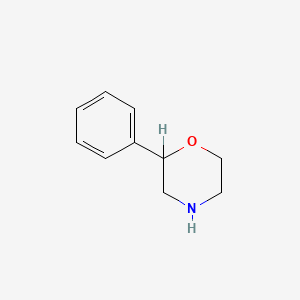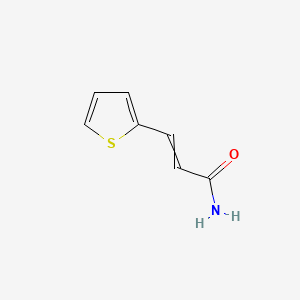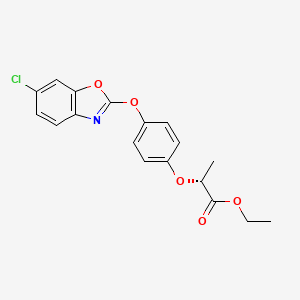
Glycyl-DL-phenylalanine
Overview
Description
Glycyl-DL-phenylalanine (Gly-Phe) is an important amino acid derivative that has been extensively studied for its various biochemical and physiological effects. It is also known as N-acetyl-D-phenylalanine, and is a common component of many biological systems. Gly-Phe has been used in a variety of scientific research applications, including drug design, biochemistry, and pharmacology.
Scientific Research Applications
Peptide Synthesis and Properties
Glycyl-DL-phenylalanine has been used in the study of peptide synthesis, particularly in the cyclization of active esters of racemic tripeptides and hexapeptides. Such research has yielded important insights into the structure and properties of cyclic polypeptides (Schwyzer & Tun-Kyi, 1962).
The dipeptide glycyl-L-phenylalanine (Gly-L-Phen) has been extensively studied for its interactions with β-cyclodextrin, revealing significant insights into peptide transport and association in various solutions. These findings are valuable for understanding peptide behavior in biochemical and wastewater treatment applications (Ramos et al., 2020).
Mechanism of Action
Target of Action
Glycyl-DL-phenylalanine is a derivative of phenylalanine . Phenylalanine is an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . It is used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain .
Mode of Action
The supposed antidepressant effects of L-phenylalanine may be due to its role as a precursor in the synthesis of the neurotransmitters norepinephrine and dopamine . Elevated brain norepinephrine and dopamine levels are thought to be associated with antidepressant effects .
Biochemical Pathways
Glycyl-Phenylalanine is a dipeptide composed of glycine and phenylalanine . It is an incomplete breakdown product of protein digestion or protein catabolism . Some dipeptides are known to have physiological or cell-signaling effects although most are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Pharmacokinetics
It is known that amino acids and amino acid derivatives influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .
Result of Action
It is known that the presence of positive values suggests robust ion-ion interactions within the ionic liquid containing amino acids .
Action Environment
It is known that when \(\delta {v}_{\phi }^{0}\) takes a positive value, it indicates that valine and glycyl-l-phenylalanine may possess the ability to enhance .
Safety and Hazards
When handling Glycyl-DL-phenylalanine, it is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
Glycyl-DL-phenylalanine interacts with various enzymes, proteins, and other biomolecules in biochemical reactions . It is used in methods and composition for spacial and temporal measurement of catalytic activity .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It is known to evoke a rapid and sustained increase in lysosomal pH, as well as transient increases in the cytosolic pH and the cytosolic free Ca2+ concentration .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules and its effects at the molecular level . It is known to exert its effects through enzyme inhibition or activation, changes in gene expression, and binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in specific metabolic pathways . It interacts with enzymes or cofactors in these pathways, and can also have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBCLFWXMTIKCCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyl-Phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0028848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
721-66-4, 34258-14-5, 3321-03-7 | |
| Record name | Glycylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=721-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000721664 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC522450 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522450 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Glycyl-DL-phenylalanine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122028 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Phenylalanine, N-glycyl- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-glycyl-3-phenyl-DL-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.872 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Glycyl-DL-phenylalanine?
A1: this compound is a dipeptide composed of glycine and DL-phenylalanine.
- Molecular Formula: C11H14N2O3 []
- Molecular Weight: 222.24 g/mol []
- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, common characterization techniques include NMR (1H NMR is mentioned in []), IR [, ], and UV spectroscopy []. Additionally, X-ray crystallography has been used to determine its crystal and molecular structure. []
Q2: What are the applications of this compound in coordination chemistry?
A2: this compound can act as a ligand in the synthesis of metal complexes. Studies have explored its interaction with various transition metals like Copper(II), Zinc(II), Nickel(II), and Cobalt(II). [, ] These studies often focus on characterizing the resulting complexes using techniques like elemental analysis, molar conductance measurements, and spectroscopic methods (IR, UV).
Q3: What is known about the "doubling reaction" observed during the cyclization of this compound?
A3: Researchers observed a “doubling reaction” during the cyclization of this compound and its derivatives. [] This reaction leads to the formation of the cyclohexapeptide, cyclo-glycyl-glycyl-DL-phenylalanyl-glycyl-glycyl-DL-phenylalanyl, instead of the expected cyclo-tripeptide. The use of activated esters, like p-methanesulfonylphenyl ester, in the cyclization process also yielded the cyclohexapeptide, suggesting a potential preference for the formation of one diastereoisomer during cyclization. []
Q4: Are there any studies on the stability of this compound under various conditions?
A4: While the provided abstracts do not directly address the stability of this compound, one study mentions using Dimethylsulfoxide (DMSO) as a solvent for cryoscopic determination of molecular weights of cyclopeptides, indicating its stability in this solvent. [] Further research is required to determine the compound's stability under various conditions like pH, temperature, and storage.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A5: Commonly used analytical techniques for this compound and its derivatives include:
- Spectroscopy: IR, UV, and NMR (specifically 1H NMR) spectroscopy are used for structural characterization and identification. [, ]
- X-ray crystallography: This technique has been used to determine the crystal and molecular structure of this compound. []
- Elemental analysis: This method is used to determine the elemental composition, confirming the synthesis of desired compounds. [, ]
Q6: Is there any research on the environmental impact and degradation of this compound?
A6: The provided abstracts do not offer information regarding the environmental impact or degradation pathways of this compound. Further research is needed to assess its potential ecotoxicological effects and develop appropriate waste management strategies.
Q7: What is the historical context of research on this compound?
A7: Research on this compound and related peptides, particularly cyclic peptides, dates back to at least the mid-20th century. [, ] Early work focused on developing synthetic methods for these compounds, understanding their conformational properties, and exploring their potential applications. The "doubling reaction" observed during cyclization represents a significant finding in this area. [] While the initial focus was primarily on chemical synthesis and characterization, subsequent research explored their coordination chemistry and potential biological activities. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![L-Methionine, N-[(1,1-dimethylethoxy)carbonyl]-, compd. with N-cyclohexylcyclohexanamine (1:1)](/img/structure/B1329619.png)
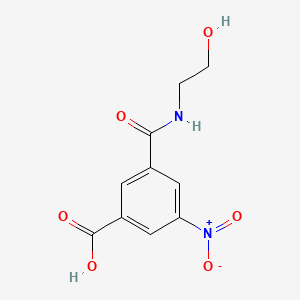
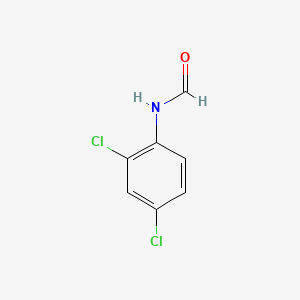

![Phosphonic acid, [1,6-hexanediylbis[nitrilobis(methylene)]]tetrakis-](/img/structure/B1329627.png)
